N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
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Overview
Description
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and formamide groups, as well as a cyclopentene moiety with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide typically involves multiple steps. One common method starts with the preparation of the cyclopentene derivative, which is then reacted with the appropriate pyrimidine precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the chloro group can produce various substituted pyrimidines .
Scientific Research Applications
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
- N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
Uniqueness
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is unique due to its specific stereochemistry and the presence of both amino and chloro substituents on the pyrimidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H14ClN5O2 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m0/s1 |
InChI Key |
OSFRHUVOPNVUGL-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
Origin of Product |
United States |
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